molecular formula C14H13N5O2S2 B2903692 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034554-25-9

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2903692
CAS No.: 2034554-25-9
M. Wt: 347.41
InChI Key: AMAADGPFHOIZJM-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone: is a complex organic compound featuring multiple heterocyclic structures, including thiadiazole, thiophene, and oxadiazole rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene derivatives. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazides with hydrazine. The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction. The oxadiazole ring is often formed through the cyclodehydration of amidoximes.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, which can enhance the efficiency and scalability of the reactions. Additionally, purification methods such as recrystallization or column chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The oxadiazole ring can be reduced to form amines.

  • Substitution: : The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted thiadiazoles or oxadiazoles.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential antimicrobial or anticancer properties.

  • Medicine: : It may serve as a lead compound for the development of new drugs.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its combination of heterocyclic structures. Similar compounds include:

  • Thiadiazole derivatives: : Known for their antimicrobial and anticancer properties.

  • Thiophene derivatives: : Used in medicinal chemistry for their diverse biological activities.

  • Oxadiazole derivatives: : Explored for their potential in treating various diseases.

These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c1-8-11(23-18-16-8)14(20)19-5-4-9(7-19)12-15-13(21-17-12)10-3-2-6-22-10/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAADGPFHOIZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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